alpha-Hydroxy-gamma-butyrolactone

Beschreibung

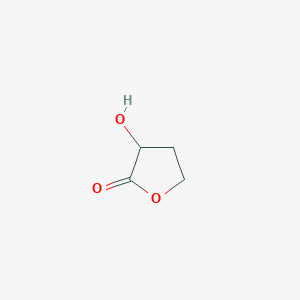

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIBCWKHNZBDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941181 | |

| Record name | 3-Hydroxyoxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19444-84-9 | |

| Record name | α-Hydroxy-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19444-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-gamma-butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019444849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxydihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5D4QZ05QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of α-Hydroxy-γ-butyrolactone

This guide provides a comprehensive technical overview of the chemical properties of α-Hydroxy-γ-butyrolactone (α-OH-GBL), a versatile chiral building block with significant applications in chemical synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the synthesis, physicochemical characteristics, spectroscopic signature, reactivity, and analytical methodologies pertinent to this compound.

Introduction: The Significance of a Chiral Lactone

α-Hydroxy-γ-butyrolactone (CAS No: 19444-84-9), with the IUPAC name 3-hydroxyoxolan-2-one, is a five-membered lactone ring substituted with a hydroxyl group at the alpha position.[1] This seemingly simple molecule holds considerable importance due to its chirality, making it a valuable precursor for the enantioselective synthesis of various complex molecules and active pharmaceutical ingredients (APIs).[2][3] Its structure is foundational to numerous natural products and biologically active compounds, driving significant interest in its synthetic accessibility and chemical behavior.[4]

Notably, the enantiopure forms, (S)- and (R)-α-hydroxy-γ-butyrolactone, serve as critical starting materials. For instance, (S)-α-hydroxy-γ-butyrolactone is a key intermediate in the synthesis of L-carnitine, a vital compound in fatty acid metabolism.[2][5][6][7] This guide will explore the fundamental chemical properties that underpin the utility of α-OH-GBL in such sophisticated synthetic endeavors.

Synthesis and Purification: Accessing the Chiral Core

The synthesis of α-hydroxy-γ-butyrolactone can be achieved through various routes, often with a focus on controlling the stereochemistry at the α-position. A common and effective method involves the reduction of an appropriate precursor, such as a derivative of malic acid.[8]

Illustrative Synthesis: From (S)-Malic Acid

A representative synthesis of (S)-α-hydroxy-γ-butyrolactone begins with the readily available and chiral (S)-malic acid. The process involves the formation of an acid anhydride, followed by a selective reduction.

Experimental Protocol: Synthesis of (S)-α-Hydroxy-γ-butyrolactone

-

Anhydride Formation: (S)-Malic acid is reacted with an acyl chloride (e.g., acetyl chloride) to form the corresponding cyclic anhydride. This step proceeds by nucleophilic acyl substitution, where the hydroxyl group of the malic acid attacks one of the carbonyl groups of the other carboxylic acid moiety after activation.

-

Selective Reduction: The resulting anhydride is then reduced. A metal borohydride, such as sodium borohydride, in a suitable solvent like tetrahydrofuran (THF) and in the presence of a Lewis acid catalyst, can be employed for this reduction.[8] The Lewis acid activates the anhydride towards reduction. The hydride selectively attacks one of the carbonyl groups, which, after workup, leads to the formation of the lactone.

-

Acidic Workup and Cyclization: The reaction mixture is treated with an acid, such as hydrochloric acid, to facilitate the hydrolysis of any remaining borate esters and to ensure the complete cyclization to the final lactone product.[8]

-

Purification: The crude product is then purified, typically by vacuum distillation, to yield the pure α-hydroxy-γ-butyrolactone.

The causality behind this experimental design lies in the strategic use of a chiral starting material to impart stereochemistry to the final product and the selection of reagents that allow for the selective transformation of one carboxylic acid group into an alcohol while forming the lactone ring.

Physicochemical Properties

The physical and chemical properties of α-hydroxy-γ-butyrolactone are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | |

| Molecular Weight | 102.09 g/mol | |

| Appearance | Viscous liquid | |

| Boiling Point | 133 °C at 10 mmHg | |

| Density | 1.309 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.468 | |

| Solubility | Miscible with water |

Spectroscopic Characterization

The structural elucidation of α-hydroxy-γ-butyrolactone is confirmed through various spectroscopic techniques. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) : The proton NMR spectrum of α-hydroxy-γ-butyrolactone typically exhibits three main signals corresponding to the protons at the α, β, and γ positions of the lactone ring. The chemical shifts and multiplicities are influenced by the neighboring functional groups. The hydroxyl proton is often observed as a broad singlet, and its chemical shift can vary with concentration and solvent.[9]

¹³C NMR (Carbon NMR) : The carbon NMR spectrum shows four distinct signals, corresponding to the carbonyl carbon, the α-carbon bearing the hydroxyl group, and the β and γ carbons of the lactone ring.[9][10][11]

| Carbon Atom | Approximate Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175-180 |

| α-Carbon (C-OH) | ~70-75 |

| γ-Carbon (C-O) | ~65-70 |

| β-Carbon | ~25-30 |

Infrared (IR) Spectroscopy

The IR spectrum of α-hydroxy-γ-butyrolactone is characterized by strong absorption bands corresponding to the hydroxyl and carbonyl functional groups.

| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200-3600 | Broad absorption due to hydrogen bonding |

| C=O (lactone carbonyl) | 1750-1780 | Strong, sharp absorption |

| C-O (ester) | 1000-1300 | Stretching vibrations |

The presence of both a broad O-H stretch and a strong C=O stretch is a key diagnostic feature in the IR spectrum of this molecule.[8][12][13]

Mass Spectrometry (MS)

Under electron ionization (EI), α-hydroxy-γ-butyrolactone undergoes characteristic fragmentation. The molecular ion peak may be weak or absent. Common fragmentation pathways include the loss of a water molecule (M-18) from the molecular ion, followed by further fragmentation of the lactone ring.[14][15]

Chemical Reactivity and Stability

The chemical reactivity of α-hydroxy-γ-butyrolactone is governed by the lactone and hydroxyl functional groups.

Lactone Ring Opening

Similar to other lactones, α-hydroxy-γ-butyrolactone is susceptible to hydrolysis under both acidic and basic conditions.

-

Basic Hydrolysis: In the presence of a base, such as sodium hydroxide, the lactone ring is readily opened to form the corresponding carboxylate salt of α,γ-dihydroxybutyric acid.[1] This reaction is generally irreversible.

-

Acidic Hydrolysis: Under acidic conditions, the lactone exists in equilibrium with the open-chain α,γ-dihydroxybutyric acid.[1] The position of the equilibrium is dependent on factors such as pH and temperature.

Reactions of the Hydroxyl Group

The α-hydroxyl group can undergo typical reactions of alcohols, such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

-

Oxidation: Oxidation of the secondary alcohol to a ketone, which would result in an α-keto-γ-butyrolactone.

Stability

α-Hydroxy-γ-butyrolactone is generally stable under neutral conditions. However, its stability is compromised at extreme pH values due to the potential for lactone hydrolysis. For long-term storage, it is advisable to keep it in a cool, dry place, protected from strong acids and bases.

Analytical Methodologies

The quantification of α-hydroxy-γ-butyrolactone is typically achieved using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like α-hydroxy-γ-butyrolactone.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: The sample containing α-hydroxy-γ-butyrolactone is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte.

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, the hydroxyl group can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Separation: The separation is typically performed on a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A temperature gradient program is used to elute the compounds.

-

Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile or thermally labile compounds and can be used for the direct analysis of α-hydroxy-γ-butyrolactone without derivatization.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: The sample is dissolved in the mobile phase.

-

Separation: A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection: Detection can be achieved using a UV detector (if the molecule has a chromophore or is derivatized with one) or, more universally, with a mass spectrometer (LC-MS) for high sensitivity and specificity.

Role in Asymmetric Synthesis

The primary value of α-hydroxy-γ-butyrolactone lies in its utility as a chiral building block. The enantiomerically pure forms are versatile starting materials for the synthesis of a wide range of complex molecules.

As previously mentioned, a prominent example is the synthesis of L-carnitine from (S)-α-hydroxy-γ-butyrolactone.[2][5][7] The synthesis involves the activation of the hydroxyl group, followed by nucleophilic substitution with trimethylamine.[6] This transformation highlights the importance of α-hydroxy-γ-butyrolactone as a source of chirality in the synthesis of biologically important molecules.

Conclusion

α-Hydroxy-γ-butyrolactone is a fundamentally important chiral molecule with a rich chemistry that enables its use in a wide array of synthetic applications. A thorough understanding of its synthesis, physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these key chemical properties, offering valuable insights for scientists and professionals working with this versatile compound.

References

-

γ-Butyrolactone . Wikipedia. [Link]

-

LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION . ResearchGate. [Link]

- Process for the preparation of L-carnitine.

- Process for the preparation of L-carnitine.

-

Qualitative Analysis of Gamma-Bu . University of Central Florida. [Link]

-

The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions . Journal of Forensic Sciences. [Link]

-

Expanded region Fourier transform infrared spectrum (1900–1300 cm−1) of... . ResearchGate. [Link]

-

diethyl acetamidomalonate . Organic Syntheses. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000549) . Human Metabolome Database. [Link]

-

Synthetic routes to l-carnitine and l-gamma-amino-beta-hydroxybutyric acid from (S)-3-hydroxybutyrolactone by functional group priority switching . Semantic Scholar. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000549) . Human Metabolome Database. [Link]

-

Determination of gamma-butyrolactone (GBL) . Recent Advances in Doping Analysis. [Link]

-

Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction . ACS Chemical Biology. [Link]

-

A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones . National Institutes of Health. [Link]

-

Complete assignments of 1H and 13C NMR spectral data for benzylidenebenzyl butyrolactone lignans . PubMed. [Link]

-

Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals . ResearchGate. [Link]

-

Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples . PubMed. [Link]

-

Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones . PubMed. [Link]

-

A Highly Efficient Asymmetric Synthesis of Optically Active Alpha, Gamma-Substituted Gamma-Butyrolactones Using a Chiral Auxiliary Derived From Isosorbide . PubMed. [Link]

-

Identification and Quantitation of Gamma-Hydroxybutyrate (NaGHB) by Nuclear Magnetic Resonance Spectroscopy . Journal of Forensic Sciences. [Link]

-

Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry . ResearchGate. [Link]

- Method for preparing alpha-methylene-beta-methyl-gamma-butyrolactone and 4-hydroxy-butyric aldehyde as well as 2-hydroxa-3-methylene-4-methyltetrahydrofuran being valuable intermediates.

-

γ-CROTONOLACTONE . Organic Syntheses. [Link]

-

Development of a new reaction system for the synthesis of highly optically active alpha,gamma-substituted gamma-butyrolactones . PubMed. [Link]

-

Butyrolactone . NIST WebBook. [Link]

- Preparation method for alpha-acetyl-gamma-butyrolactone.

-

γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion . ACS Publications. [Link]

- Preparation method of alpha-acetyl-gamma-butyrolactone.

-

(PDF) GHB free acid: I. Solution formation studies and spectroscopic characterization by (HNMR)-H-1 and FT-IR . ResearchGate. [Link]

-

GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis . PubMed. [Link]

Sources

- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6342034B1 - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 6. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 7. Synthetic routes to l-carnitine and l-gamma-amino-beta-hydroxybutyric acid from (S)-3-hydroxybutyrolactone by functional group priority switching | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. ALPHA-HYDROXY-GAMMA-BUTYROLACTONE(19444-84-9) 13C NMR [m.chemicalbook.com]

- 11. hmdb.ca [hmdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. dshs-koeln.de [dshs-koeln.de]

alpha-Hydroxy-gamma-butyrolactone synthesis from biomass

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: α-Hydroxy-γ-butyrolactone Synthesis from Biomass

Abstract

alpha-Hydroxy-gamma-butyrolactone (α-HGB) is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. The imperative to shift from petrochemical-based manufacturing to sustainable processes has catalyzed intensive research into biomass-derived chemical intermediates. This guide provides a comprehensive technical overview of the prevailing chemo-catalytic and biocatalytic strategies for synthesizing α-HGB from renewable biomass resources. We will explore the conversion of key platform chemicals, delve into engineered metabolic pathways, and detail the enzymatic cascades that offer high stereoselectivity. This document is designed to serve as a foundational resource, offering not just protocols but also the underlying scientific rationale to empower researchers in developing robust and sustainable synthesis routes.

Introduction: The Strategic Imperative for Bio-based α-HGB

The lactone functional group is a prevalent motif in a multitude of biologically active molecules. Within this class, α-hydroxy-γ-butyrolactone stands out due to its chiral center, making it a crucial synthon for stereospecific synthesis. Traditionally, its production has relied on multi-step chemical syntheses from petroleum-derived precursors. However, the dual pressures of environmental sustainability and resource depletion necessitate the development of green and renewable alternatives.

Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, represents an abundant and non-food-competitive carbon feedstock.[1] The valorization of biomass into platform chemicals—such as levulinic acid, furfural, and various sugars—provides the foundational starting materials for a bio-based economy.[2] This guide focuses on the critical final steps: the efficient and selective conversion of these platform molecules into the high-value target, α-HGB.

Chemo-Catalytic Pathways: Bridging Platform Chemicals and α-HGB

The chemo-catalytic approach leverages heterogeneous and homogeneous catalysts to perform specific chemical transformations, such as hydrogenation, oxidation, and cyclization, on biomass-derived intermediates. The primary challenge lies in achieving high selectivity for the desired hydroxylated lactone structure while minimizing side reactions.

Rationale for Catalyst and Precursor Selection

The choice of a biomass-derived precursor is pivotal. Levulinic acid (LA), readily obtained from the acid-catalyzed dehydration of C6 sugars, is a prime candidate.[3] Its structure contains both a ketone and a carboxylic acid, which can be selectively hydrogenated and cyclized. Another viable route begins with furfural, a product of C5 sugar dehydration, which can be oxidized and then hydrogenated to form the lactone ring.[4][5]

Catalyst selection is dictated by the specific transformation. For the hydrogenation of the ketone group in LA to a hydroxyl group and subsequent lactonization, ruthenium-on-carbon (Ru/C) has shown high activity and selectivity.[6] Palladium-based catalysts, such as palladium supported on humin-derived activated carbon (Pd/HAC), are effective for the hydrogenation of furanone intermediates derived from furfural.[4] The support material itself can play a crucial role; for instance, high-surface-area carbons enhance metal dispersion and stability.[6]

Key Chemo-Catalytic Conversion Routes

Two prominent pathways from common platform chemicals are:

-

From Levulinic Acid (LA): This route involves the selective hydrogenation of the ketone carbonyl of LA to form 4-hydroxypentanoic acid, which readily cyclizes to γ-valerolactone (GVL).[7] To achieve the α-hydroxy variant, a more complex functional group transformation is required, potentially involving hydroxylation at the alpha position, which remains a significant research challenge. A more direct, albeit less explored, conceptual pathway would involve a precursor like 2-oxoglutaric acid (α-ketoglutaric acid), which could be derived from biomass and then selectively reduced.

-

From Furfural: Furfural can be oxidized to 2(5H)-furanone.[5] Subsequent catalytic hydrogenation of the double bond in the furanone ring yields γ-butyrolactone (GBL).[4] Introducing the α-hydroxy group would necessitate a hydroxylation step, or starting from a hydroxylated furanic precursor. An alternative involves converting furoic acid, another biomass derivative, into GBL via a one-pot electrochemical protocol, which could potentially be adapted.[8]

Caption: Chemo-catalytic routes from biomass to lactones.

Experimental Protocol: Catalytic Hydrogenation of Levulinic Acid to γ-Valerolactone

This protocol describes the synthesis of GVL, a structurally related and well-documented precursor molecule, illustrating the core catalytic hydrogenation process.

-

Catalyst Preparation: Use a commercially available 3 wt% Ru/C catalyst. Ensure it is handled under an inert atmosphere if pre-reduced.

-

Reactor Setup: Load a high-pressure batch reactor with levulinic acid (0.24 mol), the Ru/C catalyst (0.06 g), and water (40 mL) as a solvent.[6]

-

Reaction Execution: Seal the reactor. Purge it three times with nitrogen gas, followed by pressurization with hydrogen gas to 50 bar.

-

Heating and Stirring: Heat the reactor to the desired temperature (e.g., 90-150 °C) while stirring at 600 rpm for 3 hours.[6]

-

Cooldown and Product Recovery: After the reaction, cool the reactor to room temperature and carefully depressurize.

-

Separation: Separate the catalyst from the liquid product mixture using a syringe filter (0.45 μm).

-

Analysis: Analyze the resulting solution using HPLC to determine the conversion of levulinic acid and the yield of γ-valerolactone.

Data Summary: Catalyst Performance in Lactone Synthesis

| Catalyst | Precursor | Product | Temp (°C) | Pressure (bar H₂) | Yield (%) | Reference |

| Ru/C (3 wt%) | Levulinic Acid | GVL | 90-150 | 50 | >99 | [6] |

| Pd/HAC (4 wt%) | 2-Furanone | GBL | Room Temp | 5 | 89 | [4] |

| Cu-Ni/Al₂O₃ | Levulinic Acid | GVL | 180 | N/A (Isopropanol as H-donor) | ~90 | [9] |

| Ni/NiO | Levulinic Acid | GVL | 120 | 40 | High | [10] |

Bio-Catalytic and Fermentative Pathways: Precision and Stereoselectivity

Biocatalysis, using either isolated enzymes or whole microbial cells, offers unparalleled stereoselectivity, which is critical for producing chiral molecules like α-HGB. These processes operate under mild conditions (ambient temperature and pressure), reducing energy consumption and byproduct formation.

Rationale: The Power of Enzymatic Tandem Reactions

For the synthesis of chiral α-hydroxy lactones, a "tandem" or "cascade" reaction approach is highly effective. This involves combining multiple enzymatic steps in a single pot, where the product of one reaction becomes the substrate for the next. A powerful strategy for α-HGB involves a stereoselective aldol addition followed by an asymmetric reduction and subsequent lactonization.[11][12]

-

Aldolases: These enzymes catalyze the formation of a carbon-carbon bond. For instance, 2-oxoacid aldolases can react an aldehyde with a 2-oxoacid to create a 4-hydroxy-2-oxoacid intermediate with a defined stereochemistry.[11][12]

-

Ketoreductases (KPRs): These enzymes, also known as alcohol dehydrogenases, stereoselectively reduce a ketone to a hydroxyl group. By using stereocomplementary ketoreductases, one can access either the (R) or (S) enantiomer of the final product from the same intermediate.[11][12]

Engineered Fermentative Route

An alternative to using isolated enzymes is to engineer the metabolism of a microbial host, such as Escherichia coli, to produce the target molecule directly from a simple sugar like glucose. While a direct pathway to α-HGB is not widely reported, a platform pathway for producing 3-hydroxy-γ-butyrolactone (3-HBL), a valuable isomer, has been successfully developed.[13] This pathway involves:

-

Condensing two acyl-CoA molecules.

-

Stereospecifically reducing the resulting β-ketone.

-

Hydrolyzing the CoA thioester to release the free acid, 3,4-dihydroxybutyric acid (3,4-DHBA), which spontaneously lactonizes to 3-HBL.[13]

This demonstrates the feasibility of designing novel biosynthetic pathways for specific hydroxy-lactones.

Caption: Biocatalytic strategies for hydroxy-lactone synthesis.

Experimental Protocol: One-Pot Tandem Biocatalytic Synthesis of a 3-Substituted-2-hydroxy-4-butyrolactone

This protocol is adapted from a demonstrated synthesis of α-HGB derivatives.[11]

-

Enzyme Preparation: Obtain purified 2-oxoacid aldolase (e.g., YfaU from E. coli) and a ketoreductase (e.g., KPR from E. coli or DpkA from P. syringae).

-

Reaction Setup: In a 10 mL total volume, prepare a solution containing the purified aldolase (3 mg/mL) in water (4 mL).

-

Substrate Addition: Add the 2-oxoacid substrate (e.g., 2-oxobutyric acid, 0.1 M) and NiCl₂ (1 mM).

-

Initiation of Aldol Addition: Start the first reaction by adding the aldehyde substrate (e.g., formaldehyde, 0.1 M). Stir at 250 rpm at 25 °C and monitor for completion (typically several hours).

-

Initiation of Reduction: Once the aldol addition is complete, add the purified ketoreductase (3 mg/mL) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling).

-

Product Formation: Continue stirring at 25 °C until the reduction is complete. The final product is formed via spontaneous lactonization.

-

Analysis: Monitor reaction progress and determine final conversion, diastereomeric ratio, and enantiomeric excess using HPLC with a chiral column.

Data Summary: Performance of Biocatalytic Routes

| Method | Key Enzymes/Host | Substrates | Product | Conversion/Yield | Stereoselectivity | Reference |

| Tandem Enzymatic | Aldolase, Ketoreductase | Aldehydes, 2-oxoacids | α-HGB derivatives | 32-98% (aldol), >95% (reduction) | d.r. up to 98:2, ee >99% | [11] |

| Engineered Fermentation | E. coli expressing Pct, BktB, PhaB, TesB | Glycolate, Acetyl-CoA | 3,4-DHBA (precursor to 3-HBL) | Titer of ~1.7 g/L | Stereospecific reduction | [13] |

| Biocatalytic Cascade | Halohydrin dehalogenase, Nitrilase | 1,3-dichloropropanol | (S)- and (R)-3HBL | Good yields | High optical purity | [14] |

Downstream Processing: Purification and Characterization

Isolating α-HGB from a complex matrix—be it a catalytic reaction mixture or a fermentation broth—is a critical step to achieve the purity required for pharmaceutical applications. A multi-step approach is typically necessary.

Generalized Purification Workflow

-

Initial Separation: Remove solid catalysts or microbial cells via centrifugation or filtration.

-

Solvent Extraction: If the product is in an aqueous phase, perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) to transfer the α-HGB into the organic phase, leaving behind salts, sugars, and other polar impurities.

-

Chromatography: This is the core of the purification process.

-

Ion Exchange Chromatography: Can be used if the molecule can be charged (e.g., by opening the lactone ring at high pH) to separate it from neutral or oppositely charged impurities.[15]

-

Hydrophobic Interaction Chromatography: Separates molecules based on their hydrophobicity.

-

Gel Filtration (Size Exclusion) Chromatography: Separates molecules based on size.

-

-

Final Polishing: High-performance liquid chromatography (HPLC) can be used for final purification. Crystallization may also be employed to achieve high purity.

Caption: Generalized workflow for α-HGB purification.

Analytical Characterization

To confirm the identity, purity, and stereochemistry of the synthesized α-HGB, a suite of analytical techniques is essential:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used with a suitable detector (e.g., UV or RI) to assess purity.

-

Chiral HPLC: Essential for determining the enantiomeric excess (ee) of the product, confirming the success of the stereoselective synthesis.

Applications and Future Outlook

Biomass-derived α-HGB is a platform chemical with significant potential. Its primary application lies in its use as a chiral building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. It can serve as a precursor for antibiotics, vitamins, and other bioactive compounds.[13]

Challenges and Future Directions:

-

Yield and Titer: While biocatalytic methods offer excellent selectivity, achieving high yields and titers in fermentative processes that are economically competitive remains a major hurdle. Future work will focus on metabolic engineering and process optimization to improve productivity.

-

Catalyst Stability and Reusability: For chemo-catalytic routes, developing robust catalysts that resist deactivation and can be easily recycled is critical for process sustainability.[4][9]

-

Process Integration: Integrating biomass pretreatment, platform chemical production, and final conversion into a seamless, intensified process will be key to realizing a viable biorefinery concept for α-HGB production.

The synthesis of α-HGB from biomass is a testament to the convergence of catalysis, biotechnology, and chemical engineering. Continued innovation in these fields will undoubtedly pave the way for the sustainable production of this and other valuable chemicals, reducing our reliance on fossil fuels and building a greener chemical industry.

References

-

Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. (2023). ACS Catalysis. [Link]

-

Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (2023). ACS Chemical Biology. [Link]

-

One-Pot Electrosynthesis of Gamma-Butyrolactone (GBL) from Biomass-Derived Furoic Acid. (2024). ECS Meeting Abstracts. [Link]

-

Catalytic conversion of levulinic acid. Reaction scheme for the... (n.d.). ResearchGate. [Link]

-

Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. (2022). Green Chemistry. [Link]

-

Hydrodeoxygenation of potential platform chemicals derived from biomass to fuels and... (2022). Green Chemistry. [Link]

-

Electrosynthesis of amino acids from biomass-derived α-hydroxyl acids. (2022). Request PDF. [Link]

-

Platform chemicals derived from biomass with selected reaction... (n.d.). ResearchGate. [Link]

-

An Overview of Biorefinery Derived Platform Chemicals from a Cellulose and Hemicellulose Biorefinery. (2017). PMC. [Link]

-

Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. (2023). National Institutes of Health. [Link]

-

Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. (2022). RSC Advances. [Link]

-

An Overview on Production of Lignocellulose-Derived Platform Chemicals Such as 5-Hydroxymethyl Furfural, Furfural, Protocatechuic Acid. (2023). MDPI. [Link]

-

A platform pathway for production of 3-hydroxyacids provides a biosynthetic route to 3-hydroxy-γ-butyrolactone. (n.d.). MIT Open Access Articles. [Link]

-

Facile Conversion of Levulinic acid to γ-Valerolactone using, high surface area magnetically separable Ni/NiO catalyst. (2018). Royal Society of Chemistry. [Link]

- Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material. (2016).

-

Mechanistic Investigations into the Catalytic Levulinic Acid Hydrogenation, Insight in H/D Exchange Pathways, and a Synthetic Ro. (2021). University of Groningen Research Portal. [Link]

- Method of producing gamma-butyrolactone

-

Biomass-derivates and their applications in renewable energy conversion and storage. (2025). Discover Electrochemistry. [Link]

-

Conversion of Levulinic Acid to γ-Valerolactone Using Hydrotalcite-Derived Cu-Ni Bimetallic Catalyst. (2023). MDPI. [Link]

-

Purification and characterization of human hemoglobin: effect of the hemolysis conditions. (2004). PubMed. [Link]

- Method of producing gamma-butyrolactone

-

Heterogeneous Catalytic Hydrogenation of Levulinic Acid to γ-Valerolactone with Formic Acid as Internal Hydrogen Source. (2020). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Overview of Biorefinery Derived Platform Chemicals from a Cellulose and Hemicellulose Biorefinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. CN105254599A - Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material - Google Patents [patents.google.com]

- 6. research.rug.nl [research.rug.nl]

- 7. Heterogeneous Catalytic Hydrogenation of Levulinic Acid to γ-Valerolactone with Formic Acid as Internal Hydrogen Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Purification and characterization of human hemoglobin: effect of the hemolysis conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to the Biological Activity of α-Hydroxy-γ-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the nuanced biological landscape of α-Hydroxy-γ-butyrolactone (α-OH-γ-butyrolactone), a fascinating yet understudied chiral molecule. While its close relatives, γ-butyrolactone (GBL) and γ-hydroxybutyrate (GHB), have been extensively characterized, the introduction of a hydroxyl group at the alpha position presents a unique set of properties and potential therapeutic applications. This document aims to consolidate the existing, albeit limited, direct evidence with a robust theoretical framework derived from the structure-activity relationships of analogous compounds. We will explore its synthesis, potential mechanisms of action, and lay out a roadmap for its future investigation.

Introduction: Beyond a Simple Lactone

γ-Butyrolactones are a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities.[1] The parent compound, GBL, is a well-known prodrug for GHB, a neurotransmitter and central nervous system (CNS) depressant.[1][2] The pharmacological effects of GBL are almost entirely attributable to its rapid in-vivo conversion to GHB.[1][3] However, substitutions on the butyrolactone ring can dramatically alter the pharmacological profile, shifting the activity away from a GHB-like profile towards other targets, such as the GABAergic system.

α-Hydroxy-γ-butyrolactone stands as a particularly intriguing derivative. Its utility as a chiral building block in the synthesis of pharmaceuticals, especially for neurological disorders, and in the creation of biodegradable polymers and cosmetics is recognized.[4] This suggests a molecule with favorable properties for biological interaction and a stable, versatile scaffold. The core question this guide addresses is: what is the intrinsic biological activity of α-Hydroxy-γ-butyrolactone, and how does the α-hydroxy group modulate its interaction with physiological systems?

Synthesis of α-Hydroxy-γ-butyrolactone: Crafting the Chiral Core

The synthesis of enantiomerically pure α-Hydroxy-γ-butyrolactone is a critical first step for any biological investigation, as stereochemistry often dictates pharmacological activity. Several synthetic routes have been explored, often leveraging chiral precursors to achieve the desired stereospecificity.

A common and effective method involves the asymmetric synthesis from readily available chiral precursors. For instance, the synthesis can be initiated from (S)-(-)-malic acid, a common chiral pool starting material.[5] The process typically involves selective reduction and subsequent lactonization. Another approach utilizes chiral titanium complexes to catalyze enantioselective aldol reactions, ensuring the correct stereochemistry at the alpha position.[6] Allylboration reactions have also been employed to achieve a high degree of stereocontrol during synthesis.[6]

Hypothetical Synthetic Pathway

Caption: A generalized synthetic route to (S)-α-Hydroxy-γ-butyrolactone.

Postulated Biological Activity: An Anticonvulsant in the Making?

While direct experimental evidence for the biological activity of α-Hydroxy-γ-butyrolactone is limited, a compelling hypothesis for its primary action lies in anticonvulsant activity. This is based on extensive research into α-substituted γ-butyrolactones.

Studies have consistently shown that alkyl substitutions at the alpha position of the γ-butyrolactone ring confer anticonvulsant properties.[7][8] For instance, α,α-dimethyl-γ-butyrolactone and α-ethyl-α-methyl-γ-butyrolactone have demonstrated a spectrum of activity similar to the established anti-absence seizure drug, ethosuximide.[7] These compounds are effective against seizures induced by pentylenetetrazol (PTZ) and picrotoxin, but not maximal electroshock (MES).[8] This profile suggests a mechanism of action involving the modulation of GABAergic neurotransmission.

The prevailing theory is that these α-substituted lactones interact with the GABA-A receptor complex, potentially at or near the picrotoxin binding site.[9][10] This interaction is thought to stabilize the open state of the chloride channel, thereby enhancing GABAergic inhibition and raising the seizure threshold.[10]

The presence of a hydroxyl group at the alpha position of α-Hydroxy-γ-butyrolactone introduces a polar moiety that could influence its binding affinity and specificity for the GABA-A receptor complex. The enantioselectivity observed with other α-substituted GBLs, such as α-benzyl-α-methyl-γ-butyrolactone, where the R-(-) enantiomer was a more potent anticonvulsant, underscores the importance of chiral synthesis and testing.[11]

Proposed Mechanism of Action: A Focus on the GABA-A Receptor

Based on the structure-activity relationships of related compounds, the most probable primary mechanism of action for α-Hydroxy-γ-butyrolactone is the positive allosteric modulation of the GABA-A receptor.

Caption: Postulated mechanism of α-Hydroxy-γ-butyrolactone at the GABA-A receptor.

Unlike GBL, which acts as a prodrug to the GABA-B agonist GHB, α-substituted lactones do not appear to derive their primary effects from conversion to a corresponding GHB analog.[8] Instead, they are thought to act directly on the GABA-A receptor complex. The α-hydroxy group could potentially form hydrogen bonds within the binding pocket, leading to a unique interaction profile compared to α-alkyl substituted analogs.

Pharmacokinetics: A Tale of Two Moieties

The pharmacokinetic profile of α-Hydroxy-γ-butyrolactone is currently unknown. However, we can infer some properties based on its structure. The lactone ring, being lipophilic, would facilitate absorption and potentially blood-brain barrier penetration. In contrast, the hydroxyl group introduces polarity, which might temper its lipophilicity compared to GBL.

A critical question is whether α-Hydroxy-γ-butyrolactone is a substrate for the same lactonases that rapidly convert GBL to GHB.[1] If it is, its biological activity could be a composite of the parent compound and its corresponding hydroxy-acid. However, the presence of the α-hydroxy group might hinder enzymatic hydrolysis.

Key Pharmacokinetic Parameters to Investigate:

| Parameter | Description | Expected Influence of α-Hydroxy Group |

| Absorption | Rate and extent of entry into the systemic circulation. | The lactone structure suggests good oral absorption, but the hydroxyl group may slightly decrease the rate compared to GBL. |

| Distribution | The extent to which the compound partitions into different tissues, including the CNS. | The balance of the lipophilic lactone and polar hydroxyl group will determine brain penetration. |

| Metabolism | The enzymatic conversion of the compound. | The key question is its susceptibility to lactonases. It may also undergo phase II conjugation at the hydroxyl group. |

| Excretion | The elimination of the compound and its metabolites from the body. | Likely renal excretion of the parent compound and any metabolites. |

Experimental Protocols for Elucidating Biological Activity

To rigorously characterize the biological activity of α-Hydroxy-γ-butyrolactone, a multi-tiered experimental approach is necessary.

In Vitro Assays

-

Receptor Binding Assays: To determine the affinity of α-Hydroxy-γ-butyrolactone for various CNS receptors, with a primary focus on the GABA-A receptor complex (including subtypes) and GHB receptors. Radioligand binding assays using specific ligands for these receptors would be appropriate.

-

Electrophysiology: Patch-clamp recordings from cultured neurons or oocytes expressing specific GABA-A receptor subtypes can be used to determine if α-Hydroxy-γ-butyrolactone modulates GABA-evoked currents.[11]

-

Enzymatic Stability Assays: Incubation of α-Hydroxy-γ-butyrolactone with liver microsomes or purified lactonase enzymes can determine its metabolic stability and rate of conversion to the corresponding hydroxy-acid.

In Vivo Models

-

Anticonvulsant Screening: The primary in vivo assessment should focus on established models of epilepsy.

-

Pentylenetetrazol (PTZ)-induced seizure model: This model is sensitive to drugs that enhance GABAergic neurotransmission and is a good starting point based on the activity of other α-substituted GBLs.[12]

-

Maximal Electroshock (MES) seizure model: This model is more indicative of drugs that block voltage-gated sodium channels. A lack of activity in this model, coupled with activity in the PTZ model, would further support a GABAergic mechanism.[12]

-

Kindling models: For a more chronic model of epilepsy, amygdala or corneal kindling in rodents can be used to assess the effect of α-Hydroxy-γ-butyrolactone on seizure development and expression.[13]

-

-

Behavioral Pharmacology: A battery of tests to assess for other CNS effects, such as sedation, motor coordination (rotarod test), and anxiolytic-like activity (elevated plus maze).

-

Pharmacokinetic Studies: Administration of α-Hydroxy-γ-butyrolactone to rodents followed by serial blood and brain tissue sampling to determine its pharmacokinetic profile.

Experimental Workflow

Caption: A comprehensive workflow for the biological evaluation of α-Hydroxy-γ-butyrolactone.

Conclusion and Future Directions

α-Hydroxy-γ-butyrolactone represents a compelling yet underexplored molecule with the potential for significant biological activity, most notably as an anticonvulsant. Its structural similarity to other α-substituted γ-butyrolactones with known efficacy in this area provides a strong rationale for its investigation. The key to unlocking its therapeutic potential lies in a systematic and rigorous evaluation of its synthesis, mechanism of action, and pharmacokinetic profile.

Future research should prioritize the synthesis of enantiomerically pure (R)- and (S)-α-Hydroxy-γ-butyrolactone to dissect any stereospecific effects. A thorough in vitro and in vivo characterization, as outlined in this guide, will be crucial to confirm its hypothesized anticonvulsant activity and to elucidate its precise mechanism of action at the GABA-A receptor. Should these initial studies prove fruitful, further investigation into its efficacy in more complex models of epilepsy and its potential as a lead compound for the development of novel antiepileptic drugs would be warranted. The enigmatic core of α-Hydroxy-γ-butyrolactone holds the promise of a new chapter in the pharmacology of γ-butyrolactones.

References

-

A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (URL: [Link])

-

Animal Models Used in the Screening of Antiepileptic Drugs. (URL: [Link])

-

ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

-

Animal Models of Epilepsy: A Phenotype-oriented Review. (URL: [Link])

-

Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (URL: [Link])

-

Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones. (URL: [Link])

-

Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolactones and correlation of skin sensitization potential and cross-sensitization patterns with structure. (URL: [Link])

-

Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells. (URL: [Link])

-

Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. (URL: [Link])

-

Synthesis of .alpha.-methylene-.gamma.-butyrolactones: a structure-activity relationship study of their allergenic power | Journal of Medicinal Chemistry. (URL: [Link])

-

Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 2. Quantitative structure-skin sensitization relationships for alpha-substituted-alpha-methyl-gamma,gamma-dimethyl-gamma-butyrolactones. (URL: [Link])

-

Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. (URL: [Link])

-

Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. (URL: [Link])

-

(S)-(-)-ALPHA-HYDROXY-GAMMA-BUTYROLACTONE: Comprehensive Overview and Applications. (URL: [Link])

-

Alpha-spirocyclopentyl- and alpha-spirocyclopropyl-gamma-butyrolactones: conformationally constrained derivatives of anticonvulsant and convulsant alpha,alpha-disubstituted gamma-butyrolactones. (URL: [Link])

-

Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power. (URL: [Link])

-

Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function. (URL: [Link])

-

Development of a New Reaction System for the Synthesis of Highly Optically Active α,γ-Substituted γ-Butyrolactones. (URL: [Link])

-

γ-Butyrolactone - Wikipedia. (URL: [Link])

-

γ-Hydroxybutyrate (GHB) - Effects on Human Performance and Behavior. (URL: [Link])

-

Pharmacokinetics of gamma-hydroxybutylic acid (GHB) and gamma-butyrolactone (GBL), the anti-angiogenic metabolites of oral fluoropyrimidine UFT, in patients with gastric cancer. (URL: [Link])

-

Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. (URL: [Link])

-

Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons. (URL: [Link])

-

ghb precursors gamma-butyrolactone: Topics by Science.gov. (URL: [Link])

-

Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. (URL: [Link])

-

Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones. (URL: [Link])

-

Replacing GHB with GBL in Recreational Settings: A New Trend in Chemsex. (URL: [Link])

- Synthesis method of S-beta-hydroxy-gamma-butyrolactone. (URL: )

-

Behavioral Analyses of GHB: Receptor Mechanisms. (URL: [Link])

-

Current Insights on the Impact of Gamma-Hydroxybutyrate (GHB) Abuse. (URL: [Link])

-

γ-Hydroxybutyrate (GHB) - Effects on Human Performance and Behavior. (URL: [Link])

-

The behavioural profile of gamma-hydroxybutyrate, gamma-butyrolactone and 1,4-butanediol in humans. (URL: [Link])

-

γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. (URL: [Link])

-

Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction | ACS Chemical Biology. (URL: [Link])

-

Synthesis of biologically active aliphatic γ-butyrolactones. a... (URL: [Link])

-

alpha-Hydroxy-gamma-butyrolactone | C4H6O3 | CID 545831. (URL: [Link])

-

In vitro neurology assays. (URL: [Link])

-

Improved pharmacological activity via pro-drug modification: comparative pharmacokinetics of sodium gamma-hydroxybutyrate and gamma-butyrolactone. (URL: [Link])

-

Gamma-Butyrolactone (Street Names: GBL, Blue Nitro, Blue Nitro Vitality, Revivarant, RenewTrient, Fire Water, Gamma-G, GH Revit). (URL: [Link])

-

Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems. (URL: [Link])

-

Specific gamma-hydroxybutyrate-binding sites but loss of pharmacological effects of gamma-hydroxybutyrate in GABA(B)(1)-deficient mice. (URL: [Link])

-

Bioactive Sesquiterpene Lactones Isolated from the Whole Plants of Vernonia cinerea. (URL: [Link])

-

Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea. (URL: [Link])

-

Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea. (URL: [Link])

Sources

- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Replacing GHB with GBL in Recreational Settings: A New Trend in Chemsex. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. CN101891716B - Synthesis method of S-beta-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-spirocyclopentyl- and alpha-spirocyclopropyl-gamma-butyrolactones: conformationally constrained derivatives of anticonvulsant and convulsant alpha,alpha-disubstituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Hydroxy-γ-butyrolactone (CAS 19444-84-9): Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of α-Hydroxy-γ-butyrolactone, a significant chiral building block in modern organic synthesis and drug development. Designed for researchers, chemists, and pharmaceutical scientists, this document synthesizes critical data on its physicochemical properties, advanced synthetic strategies, analytical characterization, biological relevance, and safe handling protocols.

Core Compound Identity and Physicochemical Profile

α-Hydroxy-γ-butyrolactone, identified by the CAS number 19444-84-9, is a five-membered lactone ring functionalized with a hydroxyl group at the alpha position relative to the carbonyl. This structure imparts a chiral center, making stereoselective synthesis a critical aspect of its chemistry. The interplay between the hydroxyl group and the lactone ester functionality dictates its reactivity and utility as a versatile synthetic intermediate.[1][2]

Key Physicochemical Data

The fundamental properties of α-Hydroxy-γ-butyrolactone are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| IUPAC Name | 3-Hydroxyoxolan-2-one | [3] |

| Synonyms | 2-Hydroxy-gamma-butyrolactone, Dihydro-3-hydroxy-2(3H)-furanone | [1][3] |

| CAS Number | 19444-84-9 | [3] |

| Molecular Formula | C₄H₆O₃ | [3] |

| Molecular Weight | 102.09 g/mol | [3] |

| Appearance | Colorless liquid | Inferred from related compounds |

| Boiling Point | 133 °C (at 10 mmHg) | |

| Density | ~1.309 g/cm³ | |

| Flash Point | 113 °C | |

| Storage | Store at 2°C - 8°C, keep dry under an inert atmosphere (e.g., Nitrogen) |

Synthesis and Stereoselective Control

The synthesis of γ-butyrolactones, particularly in an optically active form, is a subject of significant research interest due to their prevalence in natural products and pharmaceuticals.[4][5] The production of α-Hydroxy-γ-butyrolactone often involves strategies that can precisely control the stereochemistry at the C3 position.

Asymmetric Synthetic Approaches

Achieving high enantiomeric purity is paramount for applications in drug development. Asymmetric synthesis methods are therefore preferred. One prominent strategy involves the samarium(II) iodide (SmI₂)-induced reductive coupling of chiral acrylates with ketones.[6][7]

-

Causality of Component Selection :

-

Chiral Auxiliary : An inexpensive and readily available chiral auxiliary, such as one derived from isosorbide, is attached to the acrylate.[6] This auxiliary directs the approach of the reagents to one face of the molecule, establishing the desired stereochemistry.

-

Proton Source : A sterically hindered chiral proton source, like (-)-sultam, is used to quench a key intermediate.[6] Its specific stereochemistry and bulkiness work in concert with the chiral auxiliary to enhance the overall enantioselectivity of the final product.

-

This dual stereoselective control allows for the synthesis of optically active α,γ-substituted γ-butyrolactones with high enantiomeric excess (ee).[8]

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a substituted γ-butyrolactone, highlighting the critical role of chiral control elements.

Caption: Asymmetric synthesis workflow for chiral γ-butyrolactones.

Analytical Characterization Protocols

Rigorous analytical methods are required to confirm the identity, purity, and concentration of α-Hydroxy-γ-butyrolactone. The primary techniques employed are spectroscopy and chromatography.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns of the protons on the lactone ring and the hydroxyl group are characteristic and confirm the structure.[9][10]

-

Mass Spectrometry (MS) : MS provides the molecular weight of the compound (102.09 g/mol ) and fragmentation patterns that are unique to its structure, further confirming its identity.[3]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone and a broad band for the hydroxyl (O-H) stretch are expected and confirmatory.

Chromatographic Quantification: GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile compounds like γ-butyrolactones, especially in complex biological matrices.[11]

Objective: To quantify α-Hydroxy-γ-butyrolactone in a biological sample (e.g., plasma, urine).

Principle: The sample is first extracted to isolate the analyte. Due to the polar hydroxyl group, derivatization may be required to increase volatility for GC analysis. The derivatized analyte is then separated by GC and detected by MS.

Step-by-Step Methodology:

-

Sample Preparation & Extraction:

-

To 1 mL of the sample (e.g., urine), add an appropriate internal standard (e.g., D6-GHB for related analyses).[12]

-

Acidify the sample to pH 1-2 using HCl. This step ensures the lactone is in its closed-ring form.[12]

-

Perform a liquid-liquid extraction by adding 5 mL of a non-polar organic solvent (e.g., chloroform or methylene chloride) and vortexing for 2 minutes.[13]

-

Centrifuge to separate the layers and carefully transfer the organic (bottom) layer to a clean vial.

-

Repeat the extraction twice more, combining the organic layers.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization (If Necessary):

-

Rationale : Silylation of the hydroxyl group with an agent like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, improving thermal stability and chromatographic behavior.

-

Reconstitute the dried extract in 100 µL of a derivatizing agent mixture (e.g., BSTFA with 1% TMCS).

-

Heat the sealed vial at 70°C for 20-30 minutes to ensure complete reaction.

-

Cool to room temperature before injection.

-

-

GC-MS Instrumental Parameters:

-

GC Column : HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas : Helium at a constant flow of 1 mL/min.[12]

-

Injector : 280°C, Split mode (e.g., 10:1).[12]

-

Oven Program : Initial temperature of 70°C for 2 min, ramp at 15°C/min to 150°C, then ramp at 35°C/min to 300°C, hold for 3 min.[12]

-

MS Detector : Electron Ionization (EI) at 70 eV.

-

Acquisition Mode : Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the analyte and internal standard.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations prepared and processed in the same manner as the samples.

-

Quantify the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological Activity and Pharmacological Context

While α-Hydroxy-γ-butyrolactone itself is primarily studied as a synthetic intermediate, its structural relationship to γ-butyrolactone (GBL) provides a strong basis for understanding its potential biological activity. GBL is a well-known prodrug of γ-hydroxybutyric acid (GHB), a neurotransmitter and potent central nervous system (CNS) depressant.[14][15][16]

Mechanism of Action: The Prodrug Hypothesis

It is hypothesized that α-Hydroxy-γ-butyrolactone, upon administration, is rapidly hydrolyzed in vivo by lactonase enzymes (paraoxonases) present in the blood and tissues.[14] This enzymatic action opens the lactone ring to form α,γ-dihydroxybutyric acid, a close analog of GHB.

This metabolite can then interact with the CNS, primarily through two receptor systems:

-

GABA-B Receptors : It acts as a weak agonist at the inhibitory GABA-B receptor.[17][18]

-

GHB Receptors : It binds with higher affinity to its own specific GHB receptor, which is an excitatory G-protein coupled receptor.[17][18]

The net effect of these interactions is typically dose-dependent CNS depression.[15] Some research also points to bioactive properties, including protection against oxidative damage and the potential to induce apoptosis, suggesting a broader range of cellular effects.

Metabolic Conversion and Signaling Pathway

The diagram below illustrates the proposed metabolic conversion and subsequent interaction with central nervous system receptors.

Caption: Proposed metabolic pathway and CNS action of α-Hydroxy-γ-butyrolactone.

Applications in Drug Discovery and Synthesis

The primary value of α-Hydroxy-γ-butyrolactone lies in its role as a chiral building block. Its defined stereochemistry and reactive functional groups make it an ideal starting point for the synthesis of complex, high-value molecules.

-

Pharmaceutical Intermediates : It serves as a key precursor in the multi-step synthesis of various drugs.[19] The chiral center is often incorporated into the final active pharmaceutical ingredient (API), where stereochemistry is critical for efficacy and safety.

-

Synthesis of Nucleoside Analogs : The lactone can be used as a starting reagent for producing seco-pseudonucleoside synthons, which are important in the development of antiviral and anticancer agents.[1]

-

Fine Chemicals : Beyond pharmaceuticals, it is used in the synthesis of other specialized chemicals where chirality and specific functional groups are required.[19]

Safety, Handling, and Storage

Proper handling of α-Hydroxy-γ-butyrolactone is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.[3]

Hazard Identification and GHS Classification

-

H335 : May cause respiratory irritation.[20]

Recommended Handling and PPE

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[21][22]

-

Personal Protective Equipment (PPE) :

-

Hygiene : Wash hands thoroughly after handling. Keep away from food and drink.[21][22]

First Aid and Storage

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[20][22]

-

Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[20][22]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[20][22]

-

Storage : Keep the container tightly closed in a cool, dry, and well-ventilated place.[21][22] For long-term stability, store under an inert gas like nitrogen at 2°C - 8°C.

Conclusion

α-Hydroxy-γ-butyrolactone (CAS 19444-84-9) is a compound of significant interest to the scientific community. Its value extends from its fundamental chemical properties and stereoselective synthesis to its crucial role as a chiral precursor in the synthesis of complex molecules and its potential biological activities related to the GHB pathway. A thorough understanding of its chemistry, handling, and analytical characterization is essential for any researcher or drug development professional working with this versatile intermediate. Continued research into its applications will undoubtedly unlock new possibilities in medicinal chemistry and materials science.

References

- (S)-(-)

- alpha-Hydroxy-gamma-butyrolactone | C4H6O3 | CID 545831. PubChem. (URL: )

- Material Safety Data Sheet - 2-Hydroxy-gamma-butyrolactone, 99%. Cole-Parmer. (URL: )

- Safety Data Sheet: α-Hydroxy-γ-butyrolactone. Carl ROTH. (URL: )

- Efficient asymmetric synthesis of chiral hydroxy-gamma-butyrolactones. PubMed. (URL: )

- α-Hydroxy-γ-butyrolactone | 19444-84-9. Biosynth. (URL: )

- AB136881 | CAS 19444-84-9. abcr Gute Chemie. (URL: )

- γ-Butyrolactone. Wikipedia. (URL: )

- SAFETY D

- A Highly Efficient Asymmetric Synthesis of Optically Active Alpha, Gamma-Substituted Gamma-Butyrolactones Using a Chiral Auxiliary Derived

- This compound(19444-84-9) 1H NMR spectrum. ChemicalBook. (URL: )

- (S)-(-)-alpha-Hydroxy-gamma-butyrolactone Product Description. ChemicalBook. (URL: )

- Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices.

- Process for the preparation of hydroxy substituted gamma butyrolactones.

- Gamma-butyrolactone GBL CAS No.: 96-48-0. infupa.com. (URL: )

- Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals.

- A new entry to asymmetric synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, using a carbohydrate derived amide as both a chiral auxiliary and a proton source. PubMed. (URL: )

- Determination of gamma-butyrolactone (GBL). German Sport University, Cologne. (URL: )

- Development of a New Reaction System for the Synthesis of Highly Optically Active α,γ-Substituted γ-Butyrolactones.

- Gamma-Butyrolactone | C4H6O2 | CID 7302. PubChem. (URL: )

- precursors gamma-butyrolactone gbl: Topics. Science.gov. (URL: )

- Gamma-Butyrolactone (GBL). DEA Diversion Control Division. (URL: )

- A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental).

- Mode of action of gamma-butyrolactone on the central cholinergic system. PubMed. (URL: )

- γ-Hydroxybutyric acid. Wikipedia. (URL: )

- Forensic Chemistry Standard Operating Procedure Manual Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL).

- GHB - Gamma-Hydroxybutyric Acid. DEA.gov. (URL: )

- γ-Butyrolactone applic

- gamma-butyrolactone. SWGDRUG.org. (URL: )

- Representative biologically active γ-butyrolactones.

- Gamma Butyrolactone (Gbl) - Uses, Side Effects, and More. WebMD. (URL: )

- The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions.

- γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PubMed Central. (URL: )

- Proton nuclear magnetic resonance (1HNMR) spectra of NaGHB.

- 1H NMR analysis of GHB and GBL: further findings on the interconversion and a preliminary report on the analysis of GHB in serum and urine. PubMed. (URL: )

- γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion.

- Monitoring of the interconversion of gamma-butyrolactone (GBL) to gamma hydroxybutyric acid (GHB) by Raman spectroscopy. PubMed. (URL: )

Sources

- 1. infupa.com [infupa.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H6O3 | CID 545831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A highly efficient asymmetric synthesis of optically active alpha, gamma-substituted gamma-butyrolactones using a chiral auxiliary derived from isosorbide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A new entry to asymmetric synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, using a carbohydrate derived amide as both a chiral auxiliary and a proton source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound(19444-84-9) 1H NMR [m.chemicalbook.com]

- 10. 1H NMR analysis of GHB and GBL: further findings on the interconversion and a preliminary report on the analysis of GHB in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dshs-koeln.de [dshs-koeln.de]

- 13. swgdrug.org [swgdrug.org]

- 14. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 15. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 16. GHB - Gamma-Hydroxybutyric Acid [dea.gov]

- 17. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 18. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. fishersci.no [fishersci.no]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Mechanism of Action of alpha-Hydroxy-gamma-butyrolactone

A Senior Application Scientist's Perspective on Elucidating a Novel Pharmacological Profile

Preamble: Navigating the Known Unknowns

In the landscape of neuropharmacology, the gamma-butyrolactone (GBL) scaffold is a recurring motif, most famously as a metabolic precursor to the potent neurotransmitter and recreational drug, gamma-hydroxybutyric acid (GHB).[1][2] The mechanism of GBL, therefore, is almost exclusively discussed in the context of its rapid in vivo conversion to GHB.[3][4] However, the introduction of a hydroxyl group at the alpha position, creating alpha-Hydroxy-gamma-butyrolactone (α-OH-GBL), presents a fascinating pharmacological puzzle. Does this structural modification render the molecule inert, or does it unlock a novel mechanism of action, distinct from its well-studied parent compound?

This guide is structured not as a definitive statement on a well-characterized mechanism—as such data is not prevalent in the current scientific literature—but as a strategic blueprint for its elucidation. We will first establish a thorough understanding of the GBL/GHB paradigm as a foundational reference. Subsequently, we will delve into the theoretical implications of the alpha-hydroxylation and propose a rigorous, multi-tiered experimental workflow to systematically uncover the mechanism of action of α-OH-GBL. This document is intended for researchers, scientists, and drug development professionals who are equipped to venture into this intriguing area of neuropharmacology.

Part 1: The GBL/GHB Paradigm: A Foundational Overview

To appreciate the questions surrounding α-OH-GBL, one must first be fluent in the pharmacology of GBL and its active metabolite, GHB.

The Prodrug Conversion Cascade

GBL itself is largely considered pharmacologically inactive.[3] Its potent central nervous system (CNS) effects are a direct consequence of its rapid and efficient hydrolysis into GHB by serum and tissue lactonases (paraoxonases).[5][6] This conversion is a critical first step in its mechanism of action.

Caption: Metabolic pathway of GBL to GHB and subsequent catabolism.

The Multi-Target Profile of GHB

Once formed, GHB engages with multiple targets within the CNS, leading to a complex and dose-dependent pharmacological profile.[7]

-

GABAB Receptors: At higher, pharmacologically relevant concentrations, GHB acts as a weak agonist at the GABAB receptor.[8][9] This interaction is believed to mediate many of the classic CNS depressant effects of GHB, including sedation, anxiolysis, and respiratory depression.[3]

-

High-Affinity GHB Receptors: The brain possesses specific high-affinity binding sites for GHB.[10] While the precise physiological role of these receptors is still under investigation, they are distinct from GABAB receptors and are thought to be involved in the more subtle, neuromodulatory effects of endogenous GHB.[9]

-

α4βδ-containing GABAA Receptors: Recent research has identified specific subtypes of the GABAA receptor, particularly those containing α4 and δ subunits, as high-affinity targets for GHB.[11] This finding suggests that some of the effects of GHB may be mediated through a direct interaction with extrasynaptic GABAA receptors, contributing to its unique therapeutic and psychoactive properties.

| Receptor Target | Affinity for GHB | Putative Role in GHB's Effects |